2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone
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Overview
Description
2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone is an organic compound with the molecular formula C16H15FO2S It is characterized by the presence of a fluorophenyl group, a sulfanyl group, and a hydroxy-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone typically involves the reaction of 4-fluorothiophenol with 4-hydroxy-3,5-dimethylacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone
- 2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone
- 2-[(4-Methylphenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone
Uniqueness
2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone is unique due to the presence of the fluorophenyl group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(4-hydroxy-3,5-dimethylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2S/c1-10-7-12(8-11(2)16(10)19)15(18)9-20-14-5-3-13(17)4-6-14/h3-8,19H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAKMVXKAKHWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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